molecular formula C23H21N3O3S B6117351 2-(2,5-dimethoxyphenyl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-quinolinecarboxamide

2-(2,5-dimethoxyphenyl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-quinolinecarboxamide

Cat. No. B6117351
M. Wt: 419.5 g/mol
InChI Key: YHLOSSUIAPHVKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,5-dimethoxyphenyl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-quinolinecarboxamide is a synthetic compound that has been studied extensively in scientific research. This compound has shown potential in various fields, including medicinal chemistry and pharmacology.

Scientific Research Applications

2-(2,5-dimethoxyphenyl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-quinolinecarboxamide has been studied extensively in scientific research for its potential applications in medicinal chemistry and pharmacology. This compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and infectious diseases.

Mechanism of Action

The mechanism of action of 2-(2,5-dimethoxyphenyl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-quinolinecarboxamide involves the inhibition of various enzymes and signaling pathways in the body. This compound has been shown to inhibit the activity of certain enzymes that are involved in the progression of diseases such as cancer and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(2,5-dimethoxyphenyl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-quinolinecarboxamide have been extensively studied in scientific research. This compound has been shown to have anti-inflammatory, anti-cancer, and anti-infective properties. It has also been shown to have a positive effect on the immune system.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(2,5-dimethoxyphenyl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-quinolinecarboxamide in lab experiments include its potent activity and its ability to inhibit specific enzymes and signaling pathways. However, the limitations include its complex synthesis method and the need for specialized equipment and expertise in organic chemistry.

Future Directions

There are several future directions for the study of 2-(2,5-dimethoxyphenyl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-quinolinecarboxamide. These include further studies on its mechanism of action, its potential applications in the treatment of various diseases, and the development of more efficient synthesis methods. Additionally, the study of this compound in combination with other drugs may lead to the development of more effective treatments for various diseases.

Synthesis Methods

The synthesis of 2-(2,5-dimethoxyphenyl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-quinolinecarboxamide is a multi-step process that involves the reaction of various chemical reagents. The synthesis method has been described in detail in scientific literature, and it involves the use of various organic solvents and reagents. The synthesis of this compound requires specialized equipment and expertise in organic chemistry.

properties

IUPAC Name

2-(2,5-dimethoxyphenyl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3S/c1-13-14(2)30-23(24-13)26-22(27)17-12-20(25-19-8-6-5-7-16(17)19)18-11-15(28-3)9-10-21(18)29-4/h5-12H,1-4H3,(H,24,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHLOSSUIAPHVKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=C(C=CC(=C4)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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